molecular formula C16H11ClN2O2S B2669557 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide CAS No. 303093-06-3

4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide

Cat. No. B2669557
CAS RN: 303093-06-3
M. Wt: 330.79
InChI Key: TYOPUDKGHVMZNS-VLGSPTGOSA-N
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Description

4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide, also known as COTB, is a chemical compound with potential applications in scientific research. COTB belongs to the family of thiazolidinones, which have been reported to exhibit a wide range of biological activities.

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

One study synthesized a novel series of 4-thiazolidinone derivatives, evaluated for in vitro antimicrobial and anticancer potentials. A specific compound, N-(2-(5-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide, showed significant anticancer activity. QSAR studies highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of these compounds (A. Deep et al., 2016).

Another study synthesized pro-apoptotic indapamide derivatives as anticancer agents, including a derivative with a core structure similar to 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide, showing high proapoptotic activity on melanoma cell lines (Ö. Yılmaz et al., 2015).

Synthesis and Characterization

A study focused on the one-pot, multicomponent synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives. These compounds were characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry, and single-crystal X-ray analysis, contributing to the chemical understanding and potential applications of such derivatives (Mahshid Hossaini et al., 2017).

Novel Syntheses and Pharmacological Evaluation

Research on novel 4-thiazolidinone derivatives as benzodiazepine receptor agonists has led to the design, synthesis, and biological evaluation of these compounds as potential anticonvulsant agents. Some synthesized compounds showed considerable anticonvulsant activity, indicating the therapeutic potential of such chemical structures in pharmacological applications (M. Faizi et al., 2017).

Antimicrobial Agents Synthesis

Another study synthesized 2-phenylamino-thiazole derivatives as antimicrobial agents, showing potent activity against Gram-positive and Gram-negative bacterial strains. These results highlight the antimicrobial potential of thiazolidinone derivatives, including those structurally related to this compound (D. Bikobo et al., 2017).

properties

IUPAC Name

4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-12-8-6-11(7-9-12)15(21)18-16-19(14(20)10-22-16)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOPUDKGHVMZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NC(=O)C2=CC=C(C=C2)Cl)S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303093-06-3
Record name 4-CHLORO-N-(4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)BENZAMIDE
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